molecular formula C6H8N2O4S2 B13058240 6-Methanesulfonylpyridine-3-sulfonamide

6-Methanesulfonylpyridine-3-sulfonamide

Katalognummer: B13058240
Molekulargewicht: 236.3 g/mol
InChI-Schlüssel: XVBIIJJPNZBKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methanesulfonylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of both methanesulfonyl and sulfonamide functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonylpyridine-3-sulfonamide typically involves the introduction of sulfonamide and methanesulfonyl groups onto a pyridine ring. One common method involves the reaction of pyridine-3-sulfonyl chloride with methanesulfonamide under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is typically purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methanesulfonylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methanesulfonylpyridine-3-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methanesulfonylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism underlies the antibacterial activity of sulfonamide-based drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methanesulfonylpyridine-3-sulfonamide is unique due to the presence of both methanesulfonyl and sulfonamide groups on a pyridine ringIts structure provides a versatile platform for the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C6H8N2O4S2

Molekulargewicht

236.3 g/mol

IUPAC-Name

6-methylsulfonylpyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3,(H2,7,11,12)

InChI-Schlüssel

XVBIIJJPNZBKID-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.